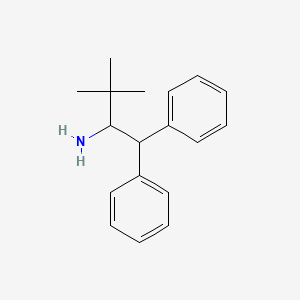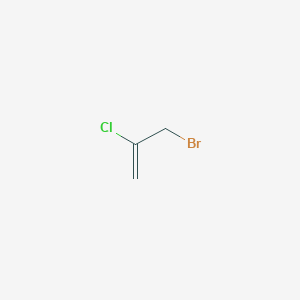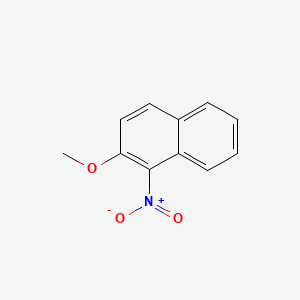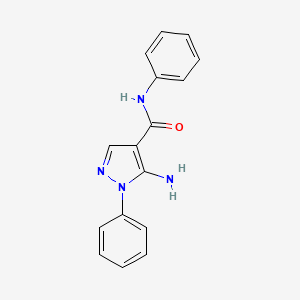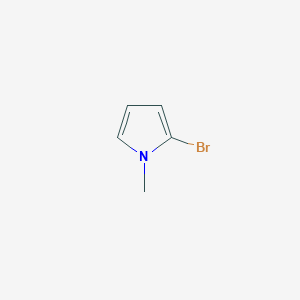
N-methyl-2-bromopyrrole
Descripción general
Descripción
N-methyl-2-bromopyrrole is a chemical compound with the molecular formula C5H6BrN . It has a molecular weight of 160.01 g/mol . The IUPAC name for this compound is 2-bromo-1-methylpyrrole . It is known to be a part of the pyrrole family, which is widely recognized for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring with a bromine atom at the 2-position and a methyl group at the nitrogen . Further structural analysis could be conducted using techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación
Antineoplastic Activity
N-methyl-2-bromopyrrole derivatives have been investigated for their antineoplastic (anti-cancer) activities. A study highlighted a compound isolated from marine sponges, which showed potential in vitro and in vivo antineoplastic activity, suggesting a possible mechanism of action against cancer cells (Xiong et al., 2010).
Antifeedant Properties
Another application is in the field of marine ecology, where a bromopyrrole compound, N-methyldibromoisophakellin, was isolated from the Caribbean sponge Stylissa caribica. This compound acts as a feeding deterrent against common omnivorous reef fish, highlighting its potential ecological significance (Assmann et al., 2001).
Chemical Synthesis and Improvements
In the field of synthetic chemistry, studies have focused on improving the methods of preparing bromopyrrole derivatives. For example, a more efficient synthesis of 1-methyl-2-formyl-5-bromopyrrole was developed, indicating advancements in the synthetic methodologies of bromopyrrole compounds (He & Jiang, 1998).
Antimicrobial Properties
Unique Biogeographical Trends
Research has also focused on the biogeographical trends in the production of bromopyrrole compounds by marine sponges. A study on Caribbean Agelas species found unique bromination trends in the compounds they produce, including this compound derivatives (Piña et al., 2007).
Conducting Polymers and Electrochemical Applications
Bromopyrroles, including N-methyl derivatives, have been studied for their potential in creating conducting polymers. These polymers show features similar to classical polypyrroles and are of interest in electrochemical applications (Audebert & Bidan, 1986).
Environmental Friendly Synthesis Methods
Environmentally friendly synthesis methods involving N-methylpyrrolidin-2-one hydrotribromide, related to this compound, have been developed. This demonstrates the eco-friendly aspect in the synthesis of bromopyrrole derivatives (Jain & Sain, 2010).
Antifungal Applications
Research has also shown the potential of bromopyrrole alkaloids in antifungal applications. Alkaloids isolated from the South China Sea sponge Agelas sp. exhibited significant antifungal activity, suggesting their use in combating fungal infections (Zhu et al., 2016).
Direcciones Futuras
The future research directions for N-methyl-2-bromopyrrole could involve further exploration of its potential biological activities, synthesis methods, and applications in various chemical reactions. Given the biological activities of related bromopyrrole compounds, this compound could potentially be investigated for its antineoplastic properties or other biological activities.
Propiedades
IUPAC Name |
2-bromo-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQAWZWRYGVOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448722 | |
| Record name | N-methyl-2-bromopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56454-27-4 | |
| Record name | 2-Bromo-1-methyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56454-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-2-bromopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





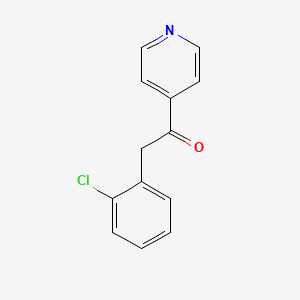

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)
